

physical and chemical properties of 4-Bromomandelic acid

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Compound of Interest

Compound Name: 4-Bromomandelic acid

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An In-depth Technical Guide to **4-Bromomandelic Acid**

Abstract

4-Bromomandelic acid (CAS No: 6940-50-7) is an aromatic alpha-hydroxy acid with significant applications in organic synthesis and as an analytical reagent.^{[1][2]} This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known reactivity and biological context. The information is intended for researchers, scientists, and professionals in drug development who require detailed technical data for their work.

Chemical and Physical Properties

4-Bromomandelic acid is a white to beige crystalline solid at room temperature.^{[3][4]} Its core structure consists of a phenyl ring substituted with a bromine atom at the para position, and a hydroxyacetic acid group. This structure imparts chirality to the molecule.

Identification and General Properties

Property	Value	Source
IUPAC Name	2-(4-bromophenyl)-2-hydroxyacetic acid	[4]
Synonyms	p-Bromomandelic acid, 4-Bromo- α -hydroxyphenylacetic acid	[2] [5] [6]
CAS Number	6940-50-7	[3] [4] [5]
EC Number	230-085-1	[6]
Molecular Formula	C ₈ H ₇ BrO ₃	[4] [5]
Molecular Weight	231.04 g/mol	[2] [5] [6]
Appearance	White to cream or beige powder/crystals	[3] [4]

Physicochemical Data

Property	Value	Source
Melting Point	115 - 120 °C	[3] [4]
Boiling Point	397.5 ± 27.0 °C (Predicted)	[7]
pKa	3.14 ± 0.10 (Predicted)	[1]
Solubility	Soluble in water, ethanol, ether, and acetic acid. Soluble in hot benzene and hot chloroform.	[1]

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of **4-Bromomandelic acid**. While full spectra require access to specialized databases, the following information has been reported:

Spectrum Type	Description	Source
¹ H NMR	Spectra have been recorded, with chemical shift data available in spectral databases. A representative spectrum for the related 4-chloromandelic acid shows characteristic peaks for the aromatic protons and the methine proton adjacent to the hydroxyl and carboxyl groups.	[8][9][10]
IR	Infrared spectra are available, which would typically show characteristic absorptions for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Br stretching.	[8]
Mass Spectrometry	Mass spectra (GC-MS) are available for analysis.	[9]

Reactivity and Stability

Stability: **4-Bromomandelic acid** is stable under normal storage conditions.[3][7]

Incompatible Materials: It should be kept away from strong oxidizing agents.[3][7]

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (hydrogen bromide gas). [3][7]

Reactivity: The molecule contains three primary functional groups that dictate its reactivity: the carboxylic acid, the secondary alcohol, and the brominated aromatic ring. The carboxylic acid can undergo esterification and other standard acid reactions. The alcohol group can be

oxidized or participate in substitution reactions. The aromatic bromine can be displaced or participate in cross-coupling reactions under specific conditions.

Experimental Protocols

Synthesis of 4-Bromomandelic Acid

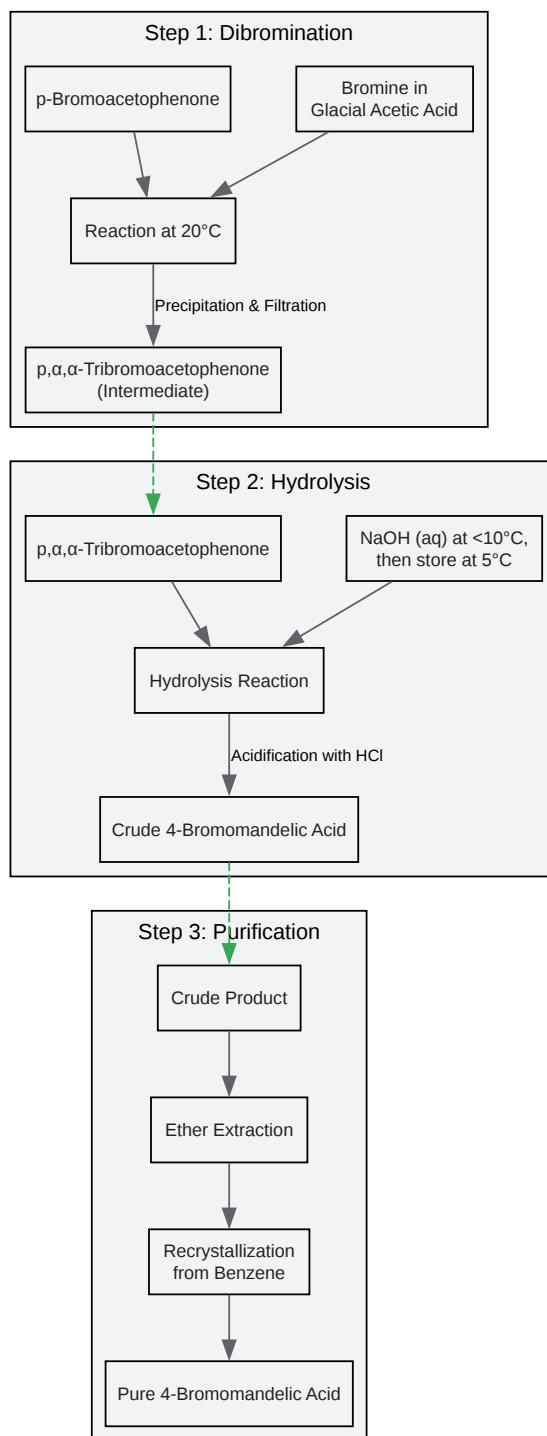
A common laboratory synthesis involves the bromination of p-bromoacetophenone followed by hydrolysis.[\[11\]](#)

Methodology:

- Dibromination of p-Bromoacetophenone:
 - Dissolve p-bromoacetophenone (0.5 mole) in glacial acetic acid (300 ml) in a three-necked flask equipped with a stirrer and dropping funnel.
 - Cool the solution to 20°C and add a solution of bromine (0.5 mole) in glacial acetic acid (100 ml) dropwise. Crystals of the mono- α -brominated derivative will separate.
 - Following the initial addition, add a second solution of bromine (0.5 mole) in glacial acetic acid (100 ml) dropwise, maintaining the temperature near 20°C. The solid will dissolve, and the di- α,α -brominated derivative will appear towards the end of the addition.
 - Heat the flask to dissolve the contents, then cool rapidly in an ice-water bath to precipitate the p, α,α -tribromoacetophenone.
 - Filter the solid with suction and wash with 50% ethanol until colorless. The resulting product is p, α,α -tribromoacetophenone.[\[11\]](#)
- Hydrolysis to **4-Bromomandelic Acid**:
 - Place the p, α,α -tribromoacetophenone (0.25 mole) and cold water into a blender and stir for 10-15 minutes.
 - Transfer the mixture to a wide-mouthed bottle, add crushed ice to bring the temperature below 10°C.

- Slowly add a chilled aqueous solution of sodium hydroxide (50 g in 100 ml water).
- Store the mixture in a refrigerator at 5°C for 4-5 days, shaking occasionally.
- Filter the mixture and add an excess of concentrated hydrochloric acid to the filtrate to precipitate the crude **4-Bromomandelic acid**.
- Extract the entire mixture with three portions of ether.
- Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.[\[11\]](#)
- Purification:
 - Remove the ether by distillation to yield a yellow oil that solidifies on cooling.
 - Recrystallize the solid product from hot benzene.
 - Collect the crystals by filtration and wash with benzene until the filtrate is colorless.
 - The air-dried product is **4-Bromomandelic acid** with a melting point of 117–119°C.[\[11\]](#)

Synthesis Workflow for 4-Bromomandelic Acid

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Caption: Synthesis workflow for **4-Bromomandelic acid**.

Analytical Methods

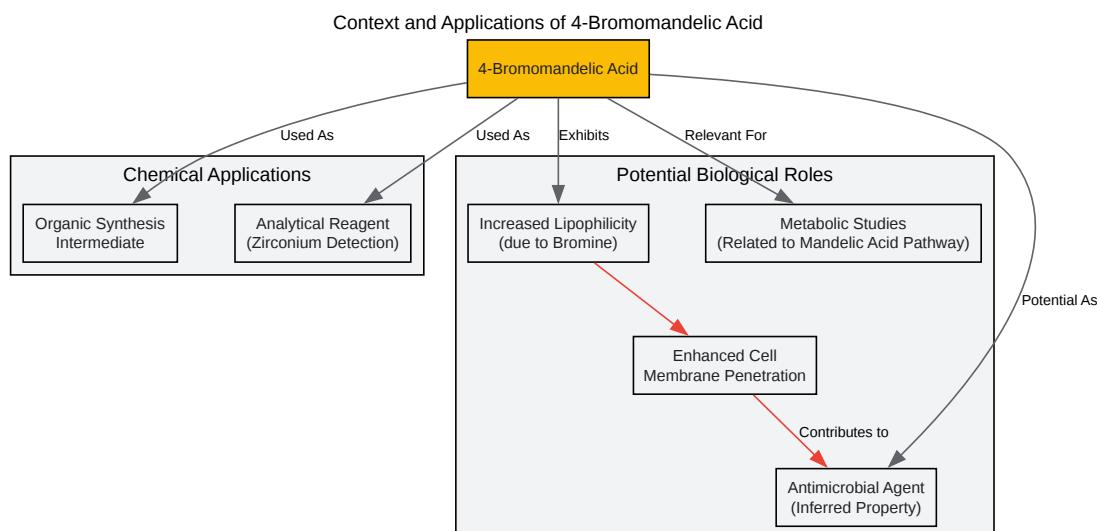
The purity of **4-Bromomandelic acid** is typically assessed using the following methods:

- Gas Chromatography (GC): Used to determine the percentage purity of the compound. A purity of >98.0% is commonly reported.
- High-Performance Liquid Chromatography (HPLC): Another method to assess purity, with technical grades often specified at $\geq 90\%$.[\[5\]](#)[\[6\]](#)
- Neutralization Titration: An aqueous acid-base titration can be used to determine the assay, typically within a range of 98.0% to 102.0%.[\[4\]](#)

Biological Activity and Applications

While **4-Bromomandelic acid** itself is primarily a synthetic intermediate, the broader class of mandelic acids has known biological relevance.

- Antimicrobial Properties: Mandelic acid and its derivatives are known to possess antimicrobial properties.[\[12\]](#)[\[13\]](#) This activity is linked to their ability to penetrate cell membranes, which is influenced by their lipophilicity.[\[12\]](#)[\[13\]](#) The bromo-substituent on **4-Bromomandelic acid** would increase its lipophilicity compared to unsubstituted mandelic acid, suggesting potential for antimicrobial activity. Bromophenol derivatives, in general, have shown significant antibacterial activity against strains like *S. aureus* and *MRSA*.[\[14\]](#)
- Metabolic Precursor: Derivatives of mandelic acid are known to be formed during the metabolism of adrenaline and noradrenaline.[\[15\]](#) This highlights the role of the mandelic acid scaffold in biological pathways.
- Reagent for Zirconium: p-Bromomandelic acid is used as a sensitive reagent for the determination of zirconium and its separation from other metals.[\[1\]](#)[\[2\]](#)



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Caption: Applications and biological context of **4-Bromomandelic acid**.

Safety and Handling

4-Bromomandelic acid is considered a hazardous substance.[16]

- Hazards: It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[3]
- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[3]

- Storage: Store in a cool, dark place, sealed in a dry environment.[1] Keep away from incompatible materials such as strong oxidizing agents.[3]

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